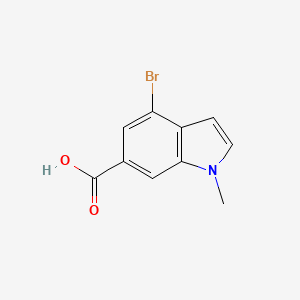

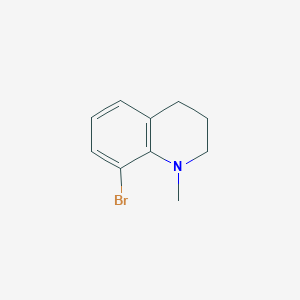

Acide 4-bromo-1-méthyl-1H-indole-6-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-methyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2 . Its molecular weight is 254.08 . The IUPAC name for this compound is 4-bromo-1-methyl-1H-indole-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is 1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form, storage temperature, and shipping temperature of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid are not specified in the retrieved data .Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé sert de réactif dans la synthèse de divers agents pharmaceutiques. Par exemple, il est utilisé dans la préparation d’inhibiteurs à base d’acide D-glutamique de la ligase MurD d’E. coli, une enzyme essentielle de la voie de biosynthèse de la paroi cellulaire bactérienne, ce qui en fait une cible potentielle pour le développement d’antibiotiques .

Biochimie

En biochimie, l’acide 4-bromo-1-méthyl-1H-indole-6-carboxylique est utilisé pour créer des inhibiteurs de la kinase inductible par l’interleukine-2 des cellules T, qui joue un rôle important dans la prolifération et la fonction des cellules T. Ces inhibiteurs peuvent être essentiels pour l’étude des réponses immunitaires et le développement de traitements pour les maladies auto-immunes .

Synthèse organique

Le composé est impliqué dans des réactions de synthèse organique telles que le couplage de Suzuki-Miyaura, où il réagit avec des acides boroniques ou des esters de boronates pour former des composés biaryliques. Ces réactions sont fondamentales pour créer des molécules organiques complexes pour diverses applications .

Chimie médicinale

En chimie médicinale, il est utilisé pour synthétiser des conjugués amides avec le kétoprofène, qui sont étudiés comme inhibiteurs de la transcription Gli1-médiée dans la voie de signalisation Hedgehog. Cette voie est impliquée dans plusieurs types de cancer, et son inhibition pourrait conduire à de nouvelles thérapies contre le cancer .

Biologie végétale

Les dérivés de l’indole, comme l’This compound, sont structurellement liés à l’acide indole-3-acétique, une hormone végétale responsable de divers processus de croissance. L’étude de ces dérivés peut fournir des informations sur les mécanismes de croissance et de développement des plantes .

Chimie synthétique

L’atome de brome de ce composé le rend adapté aux réactions de lithiation, qui sont essentielles pour créer de nouvelles liaisons carbone-carbone et synthétiser de nouveaux composés organiques ayant des applications potentielles dans la science des matériaux et la pharmacologie .

Synthèse de produits naturels

Les indoles sont des éléments clés dans la synthèse de produits naturels et de composés bioactifs. La polyvalence de l’This compound lui permet d’être utilisé dans des réactions de cycloaddition, contribuant à la création d’architectures moléculaires complexes présentes dans les substances naturelles .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

4-Bromo-1-methyl-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . The compound’s interaction with proteins can lead to changes in protein conformation and activity, influencing cellular processes such as signal transduction and gene expression . Additionally, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can bind to specific receptors, modulating their activity and downstream signaling pathways .

Cellular Effects

The effects of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound’s ability to inhibit enzyme activity can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can remain stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At high doses, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

4-Bromo-1-methyl-1H-indole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can inhibit specific enzymes, leading to changes in the levels of metabolites and affecting overall metabolic homeostasis . Additionally, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can modulate the activity of key metabolic regulators, influencing energy production and utilization .

Transport and Distribution

The transport and distribution of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is important for its activity and function . The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4-bromo-1-methylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXCZJJLOTMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)